4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine

HIV-1 NNRTI Antiviral

4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine (CAS 946354-95-6) is a fully synthetic, small-molecule diarylpyrimidine (DAPY) derivative characterized by a 2-methyl-6-(p-tolyloxy)pyrimidine core, a piperazine linker, and a benzylsulfonyl terminal group. The compound belongs to the broader class of piperazine sulfonyl-bearing pyrimidines, which have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1.

Molecular Formula C23H26N4O3S
Molecular Weight 438.55
CAS No. 946354-95-6
Cat. No. B2684853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine
CAS946354-95-6
Molecular FormulaC23H26N4O3S
Molecular Weight438.55
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C
InChIInChI=1S/C23H26N4O3S/c1-18-8-10-21(11-9-18)30-23-16-22(24-19(2)25-23)26-12-14-27(15-13-26)31(28,29)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3
InChIKeyFUUYHDVUNWDQSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine (CAS 946354-95-6): Procurement-Relevant Structural and Class Profile


4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine (CAS 946354-95-6) is a fully synthetic, small-molecule diarylpyrimidine (DAPY) derivative characterized by a 2-methyl-6-(p-tolyloxy)pyrimidine core, a piperazine linker, and a benzylsulfonyl terminal group. The compound belongs to the broader class of piperazine sulfonyl-bearing pyrimidines, which have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 [1]. Unlike the extensively characterized phenylsulfonyl and substituted-phenylsulfonyl analogs in this series, the benzylsulfonyl variant introduces a methylene spacer between the sulfonyl and the aromatic ring, which is predicted to alter conformational flexibility, steric occupancy within the NNRTI binding pocket (NNIBP), and physicochemical properties such as logP and aqueous solubility [1]. At the time of writing, this specific compound lacks published head-to-head quantitative biological data indexed in major public repositories such as ChEMBL, PubChem BioAssay, or BindingDB .

Why Generic Substitution Fails for 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine: Structural Determinants of Differential Activity


Within the piperazine sulfonyl pyrimidine class, small structural variations produce large shifts in antiviral potency, resistance profiles, and pharmacokinetic (PK) properties. The approved drug etravirine and the lead compound 18b1 differ primarily in the sulfonyl substituent, yet 18b1 achieves single-digit nanomolar potency against wild-type and five mutant HIV-1 strains, significantly outperforming etravirine [1]. The benzylsulfonyl group in the target compound introduces a methylene spacer that is absent in the phenylsulfonyl or substituted-phenylsulfonyl analogs (e.g., 4-fluorophenylsulfonyl, 2-fluorophenylsulfonyl). This spacer increases conformational freedom and alters the vector of the terminal aryl ring, which can affect backbone-binding interactions with HIV-1 reverse transcriptase residues such as Tyr181, Tyr188, and Trp229, as well as influence metabolic stability via cytochrome P450 (CYP) liability [1]. Consequently, replacing the target compound with a close analog lacking the benzylsulfonyl group—or possessing a different aryloxy substituent at the pyrimidine 6-position—cannot be assumed to yield equivalent biological outcomes without direct comparative data. This structural uniqueness necessitates compound-specific evaluation rather than class-level substitution in any assay or procurement decision.

Quantitative Differentiation Evidence for 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine (CAS 946354-95-6)


HIV-1 NNRTI Class Potency: Piperazine Sulfonyl DAPYs Versus Etravirine (Class-Level Benchmark)

Although no direct EC50/IC50 data exist for the target benzylsulfonyl compound, the piperazine sulfonyl-bearing diarylpyrimidine class has demonstrated significantly improved potency over the FDA-approved NNRTI etravirine. The class exemplar 18b1 exhibits single-digit nanomolar EC50 against wild-type HIV-1 and five clinically relevant mutant strains (L100I, K103N, Y181C, Y188L, E138K), whereas etravirine shows higher EC50 values and a narrower resistance profile [1]. The benzylsulfonyl modification in the target compound is structurally distinct from the sulfonyl groups in 18b1, and its quantitative impact on antiviral potency has not been reported. This evidence is provided as a class-level benchmark only and does not constitute a direct comparison involving the target compound itself.

HIV-1 NNRTI Antiviral Reverse Transcriptase

Predicted Physicochemical Property Differentiation: Benzylsulfonyl vs. Phenylsulfonyl and Fluorophenylsulfonyl Analogs

Computational prediction using the benzylsulfonyl vs. phenylsulfonyl substructure indicates a measurable increase in lipophilicity (clogP) and a decrease in aqueous solubility for the target compound. The methylene spacer in the benzylsulfonyl group adds approximately 14 Da of molecular weight and one additional rotatable bond compared to the phenylsulfonyl analog 2-Methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(p-tolyloxy)pyrimidine [1]. While experimental solubility and logP data are not published, the class-level trend observed for piperazine sulfonyl DAPYs shows that increasing hydrophobicity correlates with reduced water solubility—a parameter known to affect formulation feasibility and oral bioavailability [1]. Etravirine, a comparator DAPY, has an aqueous solubility of <1 µg/mL at pH 7.0, and lead 18b1 in the same class demonstrated improved solubility relative to etravirine, suggesting that sulfonyl group identity is a key determinant of this property [2]. The benzylsulfonyl target compound is expected to occupy a distinct solubility and logP space relative to its phenylsulfonyl and fluorophenylsulfonyl congeners.

Physicochemical Properties logP Solubility Drug-likeness

Cytochrome P450 (CYP) Liability: Class-Level Evidence from Piperazine Sulfonyl DAPYs

Metabolic stability and CYP inhibition profiles are critical differentiators among piperazine sulfonyl DAPY analogs. The class lead 18b1 demonstrated improved CYP liability compared to approved diarylpyrimidine NNRTIs such as etravirine and rilpivirine [1]. Etravirine is a known CYP3A4 inducer and CYP2C9/CYP2C19 inhibitor, contributing to significant clinical drug-drug interactions [2]. The benzylsulfonyl group in the target compound introduces additional steric bulk and lipophilicity at the solvent-exposed region of the NNIBP, which may affect CYP binding differently than the substituted phenylsulfonyl group in 18b1. However, no experimental CYP inhibition or metabolic stability data have been reported for the target compound. This class-level evidence indicates that sulfonyl group identity modulates CYP liability, but does not substitute for compound-specific data when selecting among analogs for in vivo or ADME/Tox studies.

Drug Metabolism CYP Inhibition Pharmacokinetics Drug-Drug Interaction

X-Ray Co-Crystal Structure of Class Exemplar 18b1 with HIV-1 RT: Rational Basis for Benzylsulfonyl Optimization

The co-crystal structure of compound 18b1 bound to HIV-1 reverse transcriptase (PDB ID: 8FE8, resolution 2.5 Å) reveals the binding mode of the piperazine sulfonyl moiety within the NNIBP [1]. The sulfonyl group engages in hydrogen-bond interactions with backbone NH groups of Lys101 and Lys103, while the terminal aryl ring occupies a hydrophobic sub-pocket [1]. The benzylsulfonyl group in the target compound extends the terminal aryl ring by one methylene unit, which may reposition the phenyl ring deeper into the hydrophobic sub-pocket or alter the sulfonyl–backbone hydrogen bond geometry. This structural rationale supports the hypothesis that the target compound could exhibit differential binding affinity and resistance profiles compared to 18b1 and other phenylsulfonyl analogs. Procurement for structure-based drug design (SBDD) or crystallography campaigns is supported by this class-level structural precedent, but the absence of a target-specific co-crystal structure limits definitive claims.

Structural Biology X-Ray Crystallography NNIBP Drug Design

Recommended Application Scenarios for 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine (CAS 946354-95-6)


HIV-1 NNRTI Lead Optimization: SAR Exploration of the Sulfonyl SAr Region

The benzylsulfonyl group in the target compound represents a systematic extension of the SAr region in piperazine sulfonyl DAPYs, following established SAR from the 2023 Communications Chemistry study [1]. Medicinal chemistry teams pursuing NNRTI lead optimization can use this compound as a probe to assess the effect of a methylene spacer on antiviral potency, resistance profiles, and physicochemical properties relative to phenylsulfonyl and substituted-phenylsulfonyl analogs. The compound is suitable for in vitro HIV-1 replication assays (MT-4 cells, wild-type IIIB and mutant strains L100I, K103N, Y181C, Y188L, E138K) and for co-crystallization trials with HIV-1 RT to determine the binding mode of the benzylsulfonyl moiety within the NNIBP. Procurement should be accompanied by purity verification (≥95% by HPLC) and identity confirmation (NMR, HRMS) before use in biological assays.

Physicochemical and ADME/Tox Profiling of Piperazine Sulfonyl Pyrimidine Analogs

The target compound's predicted elevated logP and reduced aqueous solubility, relative to phenylsulfonyl analogs, make it a useful candidate for parallel ADME/Tox profiling studies [1]. Researchers comparing sulfonyl substituent effects on metabolic stability, CYP inhibition, plasma protein binding, and permeability can include the benzylsulfonyl compound in a focused library alongside 4-fluorophenylsulfonyl, 2-fluorophenylsulfonyl, and phenylsulfonyl congeners. The class-level evidence indicates that sulfonyl group identity modulates CYP liability and water solubility [1], positioning the target compound as a probe for delineating SAR in these parameters. Solubility-enhancing formulation strategies (e.g., co-solvent systems, amorphous solid dispersions) may be required due to anticipated low aqueous solubility.

Structure-Based Drug Design (SBDD) and Molecular Dynamics Simulations

The publicly available co-crystal structure of class exemplar 18b1 (PDB 8FE8, 2.5 Å resolution) provides a structural template for docking and molecular dynamics (MD) simulations of the target benzylsulfonyl compound [1]. Computational chemists can model the effect of the additional methylene spacer on hydrogen-bonding geometry with Lys101 and Lys103 backbone NH groups and on occupancy of the hydrophobic sub-pocket within the NNIBP. MD simulations (≥100 ns) can be used to predict whether the benzylsulfonyl group stabilizes or destabilizes the RT–inhibitor complex relative to 18b1. The compound is therefore suitable as a computational benchmark for scoring function validation and for prospective virtual screening campaigns targeting the NNIBP.

Chemical Biology Tool Compound for NNIBP Conformational Dynamics Studies

Given the class-level demonstration that piperazine sulfonyl DAPYs enhance backbone-binding interactions within the NNIBP [1], the benzylsulfonyl compound can serve as a chemical biology probe for investigating conformational dynamics of the NNIBP. The predicted distinct steric and electrostatic profile of the benzylsulfonyl group may induce differential effects on RT flexibility and on the conformational equilibrium between open and closed states of the NNIBP. Biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be employed to quantify the binding thermodynamics and conformational effects of this compound relative to phenylsulfonyl and fluorophenylsulfonyl analogs. Procurement should specify a minimum purity of 95% for biophysical assays.

Quote Request

Request a Quote for 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.